molecular formula C13H23NO4 B1291836 Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 240401-09-6

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1291836
CAS RN: 240401-09-6
M. Wt: 257.33 g/mol
InChI Key: HCDWHGFENXBNSC-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the CAS Number: 240401-09-6 . It has a molecular weight of 257.33 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of this compound involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium borohydride in methanol at 0° C . The reaction mixture is stirred at 23° C for 2 hours . After the removal of the solvent in vacuo, the residue is partitioned between ethyl acetate and water . The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to provide a mixture of C74 and C75 as a colorless oil .


Molecular Structure Analysis

The linear formula of Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate is C13H23NO4 . The InChI Key is HCDWHGFENXBNSC-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been involved in reactions with N,N-dimethylformamide dimethyl acetal .


Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump . It has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81 . The compound is very soluble with a solubility of 4.34 mg/ml or 0.0169 mol/l .

Scientific Research Applications

Organic Synthesis Building Block

Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: serves as a versatile building block in organic synthesis. Its spirocyclic structure introduces complexity and chirality into synthetic molecules, making it valuable for constructing spiro-compounds used in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound’s unique structure is utilized to create novel drug candidates. The presence of multiple functional groups allows for the attachment of various pharmacophores, aiding in the discovery of new therapeutic agents .

Material Science

The compound’s robust framework is beneficial in material science, where it can be incorporated into polymers to enhance their properties. Its rigid backbone can contribute to increased thermal stability and mechanical strength of the materials .

Catalysis

Spirocyclic compounds like Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate can act as ligands in catalytic systems. They can stabilize transition states and increase the efficiency of catalytic reactions, particularly in asymmetric synthesis .

Bioconjugation

This compound can be used in bioconjugation techniques due to its reactive functional groups. It can link biomolecules to other entities, such as fluorescent tags or therapeutic agents, without disrupting the biomolecule’s native function .

Environmental Chemistry

In environmental chemistry, the compound’s derivatives could be explored for their potential use in capturing and storing greenhouse gases. Its cavity-like structure may allow for the encapsulation of small gas molecules .

Safety and Hazards

The compound has a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-6-4-13(5-7-14)8-10(15)9-17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDWHGFENXBNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628012
Record name tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

240401-09-6
Record name tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6.47 g of tert-butyl 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate was dissolved in 100 ml tetrahydrofuran, 1.3 g palladium carbon was added thereto, and the mixture was stirred overnight in a hydrogen atmosphere. The catalyst was filtered off from the reaction solution, 1.3 g of palladium carbon was added thereto, and the solution was stirred overnight in a hydrogen atmosphere. The catalyst was filtered off from the reaction solution, 2.6 g of palladium carbon was added thereto, and the solution was stirred overnight in a hydrogen atmosphere at 4.2 atmospheric pressure. The catalyst was filtered off from the reaction solution, the solvent was evaporated, and the resulting residue was purified by silica gel column chromatography (ethyl acetate/methanol) to give 4.27 g of tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate.
Name
tert-butyl 3-(benzyloxy)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Quantity
6.47 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
1.3 g
Type
catalyst
Reaction Step Three

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